molecular formula C16H17ClN4O2 B5156890 2-(2-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5156890
M. Wt: 332.78 g/mol
InChI Key: RDIMDQGYIVOWHN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a complex organic compound that features a chlorophenoxy group, a pyrimidinyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multiple steps. One common method involves the reaction of 2-chlorophenol with 2-bromoethanone to form 2-(2-chlorophenoxy)ethanone. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-2-pyrimidinylcyanamide: This compound shares the chlorophenyl and pyrimidinyl groups but lacks the piperazino group.

    4-(2-Chlorophenoxy)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether: This compound has a similar structure but includes a pyridinyl group instead of a piperazino group.

Uniqueness

2-(2-Chlorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to the presence of the piperazino group, which can significantly influence its chemical properties and biological activities. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIMDQGYIVOWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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